![molecular formula C11H12FNO4S B2884317 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1007962-28-8](/img/structure/B2884317.png)
1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
“1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H12FNO4S and a molecular weight of 273.28 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” includes a pyrrolidine ring, a fluorobenzenesulfonyl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” is a solid substance . The predicted melting point is 171.75°C, and the predicted boiling point is approximately 463.7°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.59 .Scientific Research Applications
Proteomics Research
1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid: is utilized in proteomics research due to its ability to interact with proteins and influence their function. This compound can be used to study protein structure, function, and interactions, which is crucial for understanding cellular processes and disease mechanisms .
Drug Discovery
The pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its non-planarity and ability to adopt various conformations, which is essential for the development of new medications with specific target selectivity .
Biological Activity Profiling
Researchers use this compound to profile the biological activity of new chemical entities. Its structural features allow for the exploration of pharmacophore space and the establishment of structure-activity relationships, aiding in the identification of promising therapeutic agents .
ADME/Tox Studies
The introduction of the 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid moiety into drug candidates can modify their physicochemical properties, which is beneficial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .
Stereoselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, this compound is valuable in the stereoselective synthesis of drugs. Different stereoisomers can lead to varied biological profiles, which is significant for the development of enantioselective medications .
Chemical Biology
In chemical biology, this compound is used as a tool to understand biological systems. It can serve as a molecular probe to dissect and manipulate biological pathways, providing insights into the underlying chemistry of life processes .
Future Directions
The future directions for “1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid” could involve further exploration of its potential biological activities and therapeutic applications. The development of new synthetic strategies and the investigation of its interactions with various biological targets could also be areas of future research .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a significant influence on biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is considered a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
properties
IUPAC Name |
1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRFYVHZNFNROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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